molecular formula C12H18N2O3 B15342513 Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide CAS No. 100311-37-3

Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide

Cat. No.: B15342513
CAS No.: 100311-37-3
M. Wt: 238.28 g/mol
InChI Key: ZGPGUXAQJIMHCM-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide is a chemical compound known for its unique structure and properties. It is derived from benzoic acid, which is a simple aromatic carboxylic acid. The addition of methoxy groups at the 3 and 5 positions, along with an isopropylhydrazide group, gives this compound distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzoic acid.

    Hydrazide Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is converted to its corresponding hydrazide by reacting with isopropylhydrazine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.

    Catalysts: Employing catalysts to enhance reaction rates and improve yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various hydrazine derivatives, substituted benzoic acids, and methoxy-substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

    Pathways: It may influence metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzoic Acid: Lacks the isopropylhydrazide group but shares the methoxy substitutions.

    2-Isopropylhydrazine: Contains the hydrazine group but lacks the aromatic benzoic acid structure.

Uniqueness

Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide is unique due to the combination of methoxy and isopropylhydrazide groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

100311-37-3

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

3,5-dimethoxy-N'-propan-2-ylbenzohydrazide

InChI

InChI=1S/C12H18N2O3/c1-8(2)13-14-12(15)9-5-10(16-3)7-11(6-9)17-4/h5-8,13H,1-4H3,(H,14,15)

InChI Key

ZGPGUXAQJIMHCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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